molecular formula C15H14N6 B1194062 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine CAS No. 70649-20-6

5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine

Cat. No.: B1194062
CAS No.: 70649-20-6
M. Wt: 278.31 g/mol
InChI Key: JDBSGKGTKLQVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.

Properties

CAS No.

70649-20-6

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine

InChI

InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20)

InChI Key

JDBSGKGTKLQVEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

Key on ui other cas no.

70649-20-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-phenyl-4-phenylazo-1H-pyrazole-3,5-diamine was prepared using 200 mg (1.2 mmol) of 2-(phenylhydrazono)malononitrile, which was derived from aniline (10 mL, 107 mmol) and malononitrile (161 mmol), and phenylhydrazine (767 mg, 7.1 mmol). Solids had not formed after heating the reaction at 75° C. for 3 hrs, however, analysis of the reaction solution by TLC indicated that no starting material remained. The solution was allowed to cool to ambient temperature and the solvent was evaporated. The residue was dissolved in ethyl acetate and then precipitated by the addition of hexanes. The resulting solid was isolated by filtration and dried to yield 77 mg (23%) of the compound as an orange coloured solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
161 mmol
Type
reactant
Reaction Step Three
Quantity
767 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Reactant of Route 2
Reactant of Route 2
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Reactant of Route 3
Reactant of Route 3
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Reactant of Route 4
Reactant of Route 4
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Reactant of Route 5
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Reactant of Route 6
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.